molecular formula C11H8BrNO2 B12279950 2-Quinolineacetic acid, 7-bromo- CAS No. 1267641-05-3

2-Quinolineacetic acid, 7-bromo-

Cat. No.: B12279950
CAS No.: 1267641-05-3
M. Wt: 266.09 g/mol
InChI Key: WGIYJYRMELARCM-UHFFFAOYSA-N
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Description

7-Bromo-2-quinolineacetic acid is a brominated quinoline derivative characterized by a carboxylic acid group at the 2-position and a bromine atom at the 7-position of the quinoline core. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves halogenation of the quinoline ring followed by functionalization of the acetic acid moiety, as seen in analogous compounds .

Properties

CAS No.

1267641-05-3

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

2-(7-bromoquinolin-2-yl)acetic acid

InChI

InChI=1S/C11H8BrNO2/c12-8-3-1-7-2-4-9(6-11(14)15)13-10(7)5-8/h1-5H,6H2,(H,14,15)

InChI Key

WGIYJYRMELARCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)CC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolineacetic acid, 7-bromo- typically involves the bromination of quinoline derivatives. One common method is the bromination of 2-quinolineacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 2-Quinolineacetic acid, 7-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored closely to prevent over-bromination and to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Quinolineacetic acid, 7-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Quinolineacetic acid, 7-bromo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Quinolineacetic acid, 7-bromo- involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition or activation of specific pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Halogen-Substituted Quinolines

7-Bromo- vs. 7-Fluoro-Quinoline Derivatives
  • 7-Bromo-2-quinolineacetic acid exhibits enhanced lipophilicity compared to its fluoro analog (e.g., 7-fluoro-quinoline-2-carboxylic acid, MW 205.15) due to bromine’s larger atomic radius and polarizability. This increases membrane permeability but may reduce aqueous solubility .
  • Electronic Effects: Bromine’s electron-withdrawing nature deactivates the quinoline ring, directing electrophilic substitution to specific positions, whereas fluorine’s smaller size and higher electronegativity lead to distinct electronic profiles .
7-Bromo- vs. 8-Bromo Derivatives
  • In triazine analogs, 7-bromo substitution induces distinct crystal packing via Br···π interactions, while 8-bromo derivatives favor halogen bonding. Similar trends likely apply to quinoline systems, affecting solubility and solid-state stability .

Carboxylic Acid Functionalization

  • 2-Quinolineacetic Acid vs. 4-Carboxyquinolines: The acetic acid group at the 2-position (as in 7-bromo-2-quinolineacetic acid) enhances conformational flexibility compared to rigid 4-carboxy derivatives (e.g., 7-bromo-2-phenylquinoline-4-carboxylic acid, CAS 303100-39-2). This flexibility may improve binding to biological targets . Biological Activity: 7-Bromo-4-carboxyquinolines show kinase inhibitory activity (e.g., Pim-1/2 IC₅₀ ~ 0.1 µM), while 2-acetic acid derivatives are explored for antimalarial properties (IC₅₀ = 0.25 µM against Plasmodium falciparum) .

Antimalarial Activity

  • 7-Bromo-cryptolepine (a semi-synthetic alkaloid) demonstrates potent antimalarial activity (IC₅₀ = 0.25 µM) with a selectivity index (SI) of 113, outperforming non-brominated analogs. This highlights bromine’s role in enhancing bioactivity and selectivity .
  • 7-Bromo-2-quinolineacetic acid derivatives may leverage similar mechanisms, such as interference with heme detoxification in Plasmodium parasites.

Kinase Inhibition

  • Quinoxaline analogs like 7-bromo-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic acid (5f) inhibit Pim-1/2 kinases (HRMS [M+H]⁺: 359.9979), suggesting that bromine enhances target affinity via hydrophobic interactions in the kinase ATP-binding pocket .

Data Tables: Key Comparative Properties

Table 1. Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Substituents Key Properties
7-Bromo-2-quinolineacetic acid C₁₁H₈BrNO₂ 266.09 Br (7), COOH (2) Lipophilic, flexible side chain
7-Fluoro-2-methylquinoline-4-carboxylic acid C₁₂H₁₀FNO₂ 219.21 F (7), CH₃ (2), COOH (4) Higher solubility, rigid structure
7-Bromo-2-phenylquinoline-4-carboxylic acid C₁₆H₁₀BrNO₂ 336.16 Br (7), C₆H₅ (2), COOH (4) Planar, strong π-π interactions

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